N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)cyclopentanecarboxamide
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Overview
Description
Mechanism of Action
Target of Action
The primary target of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide interacts with its target, PI3K, by inhibiting its activity . The compound’s N-heterocyclic core is directly involved in the binding to the kinase through key hydrogen bonds interaction . This interaction results in a potent inhibitory effect on PI3K .
Biochemical Pathways
The inhibition of PI3K by N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide affects the PI3K/AKT/mTOR pathway . This pathway is crucial for many cellular functions including growth, proliferation, and survival. By inhibiting PI3K, the compound can disrupt these functions, potentially leading to the death of cancer cells .
Pharmacokinetics
The compound’s potent inhibitory activity on pi3k suggests that it may have good bioavailability
Result of Action
The result of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide’s action is the inhibition of PI3K, leading to disruption of the PI3K/AKT/mTOR pathway . This disruption can lead to the death of cancer cells, demonstrating the compound’s potential as an anticancer agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)cyclopentanecarboxamide typically involves the construction of the thiazolo[5,4-b]pyridine core followed by the attachment of the phenyl and cyclopentanecarboxamide groups. One common method involves the reaction of 2-aminopyridine with α-haloketones to form the thiazolo[5,4-b]pyridine scaffold. This intermediate is then coupled with 3-bromophenylcyclopentanecarboxamide under palladium-catalyzed conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring and the thiazolo[5,4-b]pyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted thiazolo[5,4-b]pyridine derivatives.
Scientific Research Applications
N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)cyclopentanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atom in the pyridine ring.
Thiazolo[3,2-a]pyridines: Another class of compounds with a similar thiazole-pyridine fusion but with different biological activities.
Uniqueness
N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)cyclopentanecarboxamide is unique due to its specific substitution pattern and the presence of the cyclopentanecarboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted drug design and development .
Properties
IUPAC Name |
N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c22-16(12-5-1-2-6-12)20-14-8-3-7-13(11-14)17-21-15-9-4-10-19-18(15)23-17/h3-4,7-12H,1-2,5-6H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNDJYSEBMQBBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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